5-(2-Chloropyrimidin-4-yl)pyrimidin-2-amine
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Overview
Description
2-Chloro-4,5’-bipyrimidin-2’-amine is a heterocyclic compound that contains two pyrimidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5’-bipyrimidin-2’-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 4,5’-bipyrimidine-2’-amine under specific conditions. The reaction typically requires a solvent such as chloroform and a catalyst like meta-chloroperbenzoic acid . The process involves multiple steps, including nitration, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of 2-Chloro-4,5’-bipyrimidin-2’-amine often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5’-bipyrimidin-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like hydrogen in the presence of catalysts such as palladium on carbon.
Substitution: This includes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid is often used as an oxidizing agent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is a common choice.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Chloro-4,5’-bipyrimidin-2’-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,5’-bipyrimidin-2’-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitropyridine: Used in similar synthetic applications and undergoes comparable reactions.
2-Fluoro-3-nitropyridine: Another related compound with similar reactivity and applications.
Uniqueness
2-Chloro-4,5’-bipyrimidin-2’-amine is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its dual pyrimidine rings provide a versatile platform for further functionalization and development of new compounds.
Properties
Molecular Formula |
C8H6ClN5 |
---|---|
Molecular Weight |
207.62 g/mol |
IUPAC Name |
5-(2-chloropyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6ClN5/c9-7-11-2-1-6(14-7)5-3-12-8(10)13-4-5/h1-4H,(H2,10,12,13) |
InChI Key |
XOURGOBGQONWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
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